molecular formula C9H11NO3S B575121 Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate CAS No. 175277-29-9

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

Cat. No. B575121
CAS RN: 175277-29-9
M. Wt: 213.251
InChI Key: ZKQVERUSRNPGSB-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate (EMTCC) is an organic compound with a molecular formula of C7H8O3S. It is a white crystalline solid that is soluble in water, ethanol, and ether. EMTCC has a variety of applications in scientific research and development due to its unique properties.

Scientific Research Applications

Interactions with Polysaccharides

Ionic liquids (ILs) have been identified as solvents for cellulose, facilitating its chemical modification. This has led to the development of various cellulose esters and carbanilates under mild conditions, showcasing the versatility of ILs in the modification of biopolymers (Heinze et al., 2008).

Ionic Liquid-Based Technologies

The potential of certain ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, to dissolve biopolymers like cellulose and chitin, underscores their significance for industrial applications. However, the need for a comprehensive understanding of their toxicity and environmental impact before large-scale utilization is emphasized (Ostadjoo et al., 2018).

Thiazole Derivatives

Thiazole derivatives have been explored for their wide-ranging pharmaceutical applications, including acting as antioxidants, analgesics, anti-inflammatory agents, and more. This review highlights the therapeutic potential of various thiazole derivatives patented between 2008 and 2012 (Leoni et al., 2014).

Antioxidant and Anti-inflammatory Agents

Research into benzofused thiazole derivatives has shown potential for these compounds as antioxidant and anti-inflammatory agents, demonstrating the therapeutic applications of thiazole-based compounds (Raut et al., 2020).

Mechanism of Action

properties

IUPAC Name

ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQVERUSRNPGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679357
Record name Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate

CAS RN

175277-29-9
Record name Ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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